2-Thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a bicyclic heterocyclic compound that belongs to the class of thioxo-pyrimidinones. This class of compounds has garnered significant attention in scientific research due to their wide range of potential biological activities. Studies have explored their potential as anti-inflammatory agents [], antioxidant agents [], and even as potential therapeutic agents for genetic disorders like phenylketonuria [].
Synthesis Analysis
Base-catalyzed cyclocondensation: This method involves the reaction of ethyl 2-aminothiophene-3-carboxylates with isothiocyanates in the presence of a base catalyst []. This reaction proceeds through the formation of an intermediate, ethyl 2-[(substituted carbamothioyl)amino]thiophene-3-carboxylate, which undergoes intramolecular cyclization to yield the desired 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one derivative.
Microwave irradiation: The use of microwave irradiation in the synthesis of these compounds has been shown to significantly accelerate the reaction rates and improve yields []. This approach allows for the isolation of the uncyclized intermediates, which can then be further cyclized under controlled conditions.
Modifications of the 6-carboxylic acid derivative: This approach involves using the 3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin- 4(1H)-one-6-carboxylic acid derivative as a starting point for further modifications. This allows for the synthesis of various fused heterocyclic systems with potentially enhanced pharmacological properties [].
Mechanism of Action
COX-2 Inhibition: Some derivatives have shown potential as selective inhibitors of cyclooxygenase-2 (COX-2) [, ]. COX-2 is an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. Inhibition of COX-2 is a key mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).
Pharmacological Chaperones: Certain derivatives have demonstrated the ability to act as pharmacological chaperones for phenylalanine hydroxylase (PAH) []. This mechanism involves stabilizing the functional conformation of mutant PAH enzymes, thereby restoring their activity and potentially mitigating the effects of phenylketonuria.
Antioxidant Activity: Some derivatives have exhibited significant antioxidant activity in pharmacological tests []. The exact mechanism of this activity is yet to be fully determined, but it likely involves scavenging free radicals and protecting cells from oxidative stress.
Applications
Anti-inflammatory Agents: Several 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one derivatives have exhibited promising anti-inflammatory activity in in vitro and in vivo studies [, ]. These findings suggest their potential as novel therapeutic agents for inflammatory diseases.
Antioxidant Agents: Certain derivatives have shown potent antioxidant activity, suggesting their potential use in mitigating oxidative stress-related conditions [].
Pharmacological Chaperones: The identification of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one derivatives as potential pharmacological chaperones for PAH represents a significant breakthrough in the development of novel therapies for phenylketonuria []. These compounds offer a potential strategy to address the underlying protein misfolding defects in this genetic disorder.
Antitumor Agents: Research suggests that certain derivatives, particularly compounds 6a, 6b, 8, 10 and 12, display significant antitumor activity []. This indicates potential applications in cancer research and treatment.
Compound Description: This compound serves as a central structural scaffold in multiple studies. Researchers explored its methane sulfonamide derivatives as potential selective COX-2 inhibitors [, ]. Some derivatives exhibited notable inhibition at 10 μM in vitro []. Further investigation explored its 6-carboxylic acid derivatives and their fused heterocyclic systems for anti-inflammatory and analgesic properties []. These derivatives demonstrated comparable effects to diclofenac sodium with reduced ulcerogenicity and low toxicity [].
Compound Description: This compound was identified as a potential pharmacological chaperone for Phenylketonuria (PKU) treatment []. It demonstrated the ability to enhance the thermal stability of phenylalanine hydroxylase (PAH), the enzyme deficient in PKU, without significant inhibition of its activity []. In vitro and in vivo studies showed its ability to stabilize the functional tetrameric conformation of both wild-type PAH and PKU mutants, increase PAH activity and protein levels, suggesting potential therapeutic application for PKU [].
Compound Description: This group represents a series of compounds synthesized using a base-catalyzed cyclocondensation reaction []. While specific substituents at the 3-position are not explicitly provided, the study emphasizes the versatility of this method for generating a library of compounds with varying substituents at this position.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Eugenitin belongs to the class of organic compounds known as chromones. Chromones are compounds containing a benzopyran-4-one moiety. Eugenitin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, eugenitin is primarily located in the cytoplasm. Outside of the human body, eugenitin can be found in cloves and herbs and spices. This makes eugenitin a potential biomarker for the consumption of these food products. Eugenitin is a member of chromones. It has a role as a metabolite.
Arformoterol is an N-[2-hydroxy-5-(1-hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)phenyl]formamide in which both of the stereocentres have R configuration. The active enantiomer of formoterol, it is administered by inhalation (generally as the tartrate salt) as a direct-acting sympathomimetic and bronchodilator for the treatment of chronic obstructive pulmonary disease (any progressive respiratory disease that makes it harder to breathe over time, such as chronic bronchitis and emphysema). It has a role as a bronchodilator agent, an anti-asthmatic drug and a beta-adrenergic agonist. It is a conjugate base of an arformoterol(1+). It is an enantiomer of a (S,S)-formoterol. Formoterol is an inhaled beta2-agonist used in the management of COPD and asthma that was first approved for use in the United States in 2001. It acts on bronchial smooth muscle to dilate and relax airways, and is administered as a racemic mixture of its active (R;R)- and inactive (S;S)-enantiomers. A major clinical advantage of formoterol over other inhaled beta-agonists is its rapid onset of action (2-3 minutes), which is at least as fast as [salbutamol], combined with a long duration of action (12 hours) - for this reason, treatment guidelines for asthma recommend its use as both a reliever and maintenance medication. It is available as a single-entity product and in several formulations in combination with both inhaled corticosteroids and long-acting muscarinic antagonists. Arformoterol is a bronchodilator. It works by relaxing muscles in the airways to improve breathing. Arformoterol inhalation is used to prevent bronchoconstriction in people with chronic obstructive pulmonary disease, including chronic bronchitis and emphysema. The use of arformoterol is pending revision due to safety concerns in regards to an increased risk of severe exacerbation of asthma symptoms, leading to hospitalization as well as death in some patients using long-acting beta agonists for the treatment of asthma. Arformoterol is a beta2-Adrenergic Agonist. The mechanism of action of arformoterol is as an Adrenergic beta2-Agonist. Formoterol Fumarate is the fumarate salt form of formoterol, a long-acting and selective sympathomimetic beta-receptor agonist with bronchodilator activity. Formoterol fumarate binds beta 2 adrenergic receptors in bronchial smooth muscle and stimulates intracellular adenyl cyclase, thereby increasing the production of cyclic adenosine monophosphate (cAMP). Increased cAMP levels cause relaxation of bronchial smooth muscle, improve mucociliary clearance and reduce mediator substance release in inflammatory cells, especially from mast cells. (NCI05) Arformoterol is a long-acting beta-2 adrenergic agonist and isomer of formoterol with bronchodilator activity. Arformoterol selectively binds to and activates beta-2 adrenergic receptors in bronchiolar smooth muscle, thereby causing stimulation of adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased intracellular cAMP levels cause relaxation of bronchial smooth muscle and lead to a reduced release of inflammatory mediators from mast cells. This may eventually lead to an improvement of airway function. Arformoterol Tartrate is the tartrate salt of arformoterol, the (R,R)-enantiomer of formoterol and a long-acting beta-2 adrenergic agonist with bronchodilator activity. Arformoterol selectively binds to and activates beta-2 adrenergic receptors in bronchiolar smooth muscle, thereby causing stimulation of adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased intracellular cAMP levels cause relaxation of bronchial smooth muscle and lead to an inhibition of release of inflammatory mediators from mast cells. This may eventually lead to an improvement of airway function. Formoterol is a long-acting beta-adrenergic receptor agonist with bronchodilator activity. Formoterol selectively binds to beta-2 adrenergic receptors in bronchial smooth muscle, thereby activating intracellular adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP levels cause relaxation of bronchial smooth muscle, relieve bronchospasms, improve mucociliary clearance and reduce mediator substance release from inflammatory cells, especially from mast cells. An ADRENERGIC BETA-2 RECEPTOR AGONIST with a prolonged duration of action. It is used to manage ASTHMA and in the treatment of CHRONIC OBSTRUCTIVE PULMONARY DISEASE. See also: Formoterol (broader); Arformoterol Tartrate (has salt form).